molecular formula C19H17N3O4 B10995495 N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10995495
M. Wt: 351.4 g/mol
InChI Key: AXYCWNRRWRDBMI-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS: 1232793-37-1) is a synthetic small molecule with a molecular formula of C₁₉H₁₇N₃O₄ and a molecular weight of 351.4 g/mol . It belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class, a privileged scaffold in medicinal chemistry known for diverse biological activities . This compound features a 4-oxo-1,4-dihydroquinoline core substituted at the 3-position with a carboxamide group linked to a 3-acetylamino phenyl ring, while a methoxy group occupies the 8-position of the quinoline scaffold.While specific biological data for this 8-methoxy derivative is not fully established in the available literature, closely related structural analogs have demonstrated significant promise in scientific research. Derivatives of the 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide family have been identified as novel anti-inflammatory agents . One such analog was found to significantly inhibit the lipopolysaccharide (LPS)-induced expression of proinflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in cell lines including J774A.1 and THP-1 . This anti-inflammatory activity is linked to the inhibition of the NF-κB signaling pathway, a key regulator of the immune response . Furthermore, in vivo studies on an analog showed efficacy in improving symptoms in LPS-induced acute lung injury (ALI) mouse models and significantly promoted survival in LPS-induced sepsis models, indicating its potential for treating inflammation-related diseases . The quinolinone-3-carboxamide scaffold is also under investigation for other applications, including anticancer and antibacterial properties, highlighting its value as a versatile building block in drug discovery .This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a key intermediate or reference standard in developing novel therapeutic agents, particularly for inflammatory conditions.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-8-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-11(23)21-12-5-3-6-13(9-12)22-19(25)15-10-20-17-14(18(15)24)7-4-8-16(17)26-2/h3-10H,1-2H3,(H,20,24)(H,21,23)(H,22,25)

InChI Key

AXYCWNRRWRDBMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3OC

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

  • Starting Material : 3-Methoxyaniline reacts with ethyl 3-ketopentanoate in diphenyl ether at 220–250°C under microwave irradiation or conventional heating.

  • Mechanism : The β-keto ester undergoes condensation with the aniline, followed by cyclodehydration to form the quinoline ring.

  • Regioselectivity : The methoxy group at the 3-position of the aniline directs the cyclization to yield the 8-methoxyquinoline derivative.

Reaction Conditions

ParameterValue
SolventDiphenyl ether
Temperature220–250°C
Reaction Time1–2 hours (microwave)
Yield70–85%

Carboxylic Acid Activation

The 3-carboxylic acid group is activated for amide bond formation. Two primary methods are employed:

Mixed Carbonate Intermediate Formation

  • Procedure : The carboxylic acid is treated with ethyl chloroformate and triethylamine in anhydrous DMF at 0°C, forming a reactive mixed carbonate.

  • Advantages : Avoids harsh conditions (e.g., thionyl chloride) and improves compatibility with acid-sensitive groups.

Coupling Agent-Mediated Activation

  • Agents : HATU or EDCl/HOBt in DMF with DIPEA.

  • Yield Comparison :

    Coupling AgentSolventTemperatureYield
    HATUDMF25°C85%
    EDCl/HOBtTHF0–25°C78%

Amine Coupling with 3-Acetamidoaniline

The activated carboxylic acid reacts with 3-acetamidoaniline to form the carboxamide bond.

Synthesis of 3-Acetamidoaniline

  • Steps :

    • Acetylation of 3-nitroaniline with acetic anhydride yields 3-nitroacetanilide.

    • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 3-acetamidoaniline.

  • Purity : >95% after recrystallization (ethanol/water).

Coupling Reaction

  • Conditions :

    • Solvent: DMF or THF

    • Base: Triethylamine or DIPEA

    • Temperature: 0°C to room temperature

    • Time: 12–24 hours

  • Workup : Precipitation in ice-cold NaOH, followed by filtration and recrystallization (ethanol).

Yield Optimization

Amine EquivalentsCoupling AgentSolventYield
1.2HATUDMF88%
2.0EDCl/HOBtTHF75%

Alternative Synthetic Routes

N-Alkylation Before Carboxamide Formation

  • Method : Introduce the 8-methoxy group after N-alkylation of a precursor quinoline.

  • Steps :

    • Synthesize 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate via N-alkylation with allyl bromide.

    • Perform saponification to obtain the carboxylic acid.

    • Couple with 3-acetamidoaniline.

  • Advantage : Avoids steric hindrance during cyclization.

Continuous Flow Synthesis

  • Patent-Based Approach : A continuous flow reactor optimizes the coupling step, reducing reaction time to 30 minutes.

  • Conditions :

    • Residence Time: 10–15 minutes

    • Temperature: 50–70°C

    • Solvent: Ethanol/water mixture

Purification and Characterization

  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexanes).

  • Analytical Data :

    • Melting Point : 233–235°C (similar to intermediates in).

    • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, NH), 10.3 (s, 1H, NH), 8.5 (s, 1H, quinoline-H), 7.6–7.2 (m, 4H, aromatic), 3.9 (s, 3H, OCH₃), 2.1 (s, 3H, COCH₃).

Challenges and Solutions

  • Regioselectivity in Cyclization : Microwave irradiation improves regioselectivity for 8-methoxy placement.

  • Acid Sensitivity of Acetamido Group : Mild coupling agents (e.g., HATU) prevent deacetylation.

  • Scalability : Continuous flow methods enhance throughput for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as improved thermal stability and electronic characteristics.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogues of the 4-Oxo-1,4-Dihydroquinoline Core

Compound 52 (N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide)
  • Molecular Formula : C₃₁H₃₈ClN₃O₂
  • Key Differences: Substituted with a 6-chloro group (vs. 8-methoxy in the target compound), which may reduce electron density and alter binding interactions.
  • Synthesis : Prepared via coupling reactions between amines and carboxylic acids, similar to methods used for the target compound .
N-[4-(2-Hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS: 1232782-48-7)
  • Molecular Formula : C₁₉H₁₈N₂O₄
  • Key Differences: 4-(2-Hydroxyethyl)phenyl substituent (vs. 3-acetylamino phenyl) introduces a polar hydroxyl group, improving aqueous solubility but reducing membrane permeability compared to the target compound . Lower molecular weight (338.4 g/mol) due to the absence of sulfur and acetylamino groups .
FE@SNAP (Fluoroethylated MCHR1 Antagonist)
  • Structural Features: Contains a 3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl group and difluorophenyl substituents.
  • Key Differences: The piperidinyl moiety and fluorine atoms enhance receptor affinity for melanin-concentrating hormone receptor 1 (MCHR1), a target distinct from the quinoline-based compounds . Highlights the role of 3-acetylamino phenyl groups in modulating bioactivity across diverse pharmacophores .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 52 N-[4-(2-Hydroxyethyl)phenyl] Analog
Molecular Weight 351.4 g/mol ~500 g/mol (estimated) 338.4 g/mol
Core Substituents 8-methoxy, 3-acetylamino phenyl 6-chloro, 3-adamantyl 8-methoxy, 4-(2-hydroxyethyl)phenyl
Lipophilicity High (methoxy group) Very high (adamantyl, pentyl) Moderate (hydroxyethyl group)
Synthetic Route Coupling of amines and acids N-Alkylation and coupling Similar coupling reactions

Key Research Findings

Role of the 8-Methoxy Group: The 8-methoxy substituent in the target compound is associated with increased metabolic stability compared to unsubstituted or chloro-substituted analogs (e.g., Compound 52) .

Impact of the 3-Acetylamino Phenyl Group: This substituent introduces hydrogen-bonding capabilities via the acetamide moiety, which may improve target engagement compared to the hydroxyethylphenyl group in CAS 1232782-48-7 . Analogous MCHR1 antagonists (e.g., FE@SNAP) demonstrate that acetylamino phenyl groups can fine-tune receptor selectivity .

Synthetic Challenges: The target compound’s synthesis likely requires precise control of coupling reactions to avoid byproducts, a common issue in quinoline derivatives . Bulky substituents (e.g., adamantyl in Compound 52) necessitate optimized reaction conditions to maintain yields .

Biological Activity

N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H16N2O3
  • Molecular Weight : 284.31 g/mol
  • IUPAC Name : this compound

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide. A notable derivative (13a) demonstrated significant inhibition of lipopolysaccharide (LPS)-induced proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines including J774A.1 and THP-1 .

Key Findings :

  • In vitro Studies : Compound 13a effectively reduced the expression of IL-6 and TNF-α.
  • In vivo Studies : Administration of 13a improved symptoms in LPS-induced acute lung injury (ALI) models, reducing pulmonary edema and macrophage infiltration.
ParameterResult
IL-6 InhibitionSignificant
TNF-α InhibitionSignificant
T1/2 (Half-life)11.8 hours
Bioavailability (F)36.3%

Anticancer Activity

The compound also exhibits promising anticancer activity. A study evaluated a series of 4-oxoquinoline derivatives against various cancer cell lines including gastric cancer cells. Compounds showed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Cytotoxicity Results :

  • Cell Lines Tested : HCT-116 (colon), ACP03 (stomach), MDAMB-231 (breast).
CompoundCell LineIC50 (μM)Hemolytic Activity
16bACP03<20None
17bMDAMB-231<20None

The proposed mechanism for the biological activity of N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline derivatives involves modulation of key signaling pathways:

  • NF-kB Pathway Inhibition : The compound inhibits the NF-kB pathway, which is crucial for the expression of proinflammatory cytokines.
  • Topoisomerase Interaction : Similar to other quinoline derivatives, it may interfere with DNA topoisomerases, leading to increased double-stranded DNA breaks in cancer cells .

Study on Acute Lung Injury

In a controlled experiment involving LPS-induced ALI in mice, administration of derivative 13a significantly improved survival rates and reduced pathological lung changes. The study provided compelling evidence for its therapeutic potential in inflammatory diseases .

Anticancer Evaluation

A systematic evaluation of cytotoxic effects against gastric cancer cells revealed that compounds derived from the quinoline scaffold could serve as lead candidates for further development in cancer therapy due to their selective toxicity towards cancer cells over normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide?

  • Answer: Synthesis typically involves a multi-step route starting with the formation of the 4-oxo-1,4-dihydroquinoline core. Key steps include:

  • Coupling reactions: Activation of the carboxylic acid group using HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) with triethylamine (Et₃N) as a base, followed by reaction with 3-(acetylamino)aniline .
  • Optimization challenges: Low yields (~20%) in coupling steps necessitate iterative optimization of stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction duration .
  • Purification: Column chromatography or recrystallization is critical to isolate the final product.

Q. What structural features of this compound are critical for its interaction with biological targets?

  • Answer: Key pharmacophores include:

  • 4-oxo-quinoline core: Essential for hydrogen bonding with kinase or receptor active sites (e.g., Axl kinase or CB2 receptors) .
  • 8-methoxy group: Enhances lipophilicity and influences binding affinity via steric and electronic effects .
  • N-(3-acetylamino)phenyl substituent: Modulates selectivity; bulkier substituents (e.g., adamantyl) improve CB2 selectivity over CB1 (10,000-fold in RS-016) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities (e.g., CB2 vs. CB1 selectivity) across different assay systems?

  • Answer: Contradictions may arise from:

  • Assay conditions: GTPγS binding assays (functional activity) vs. radioligand displacement (affinity). For example, RS-016 shows a CB2 Kᵢ of 0.7 nM but requires PET imaging to validate in vivo specificity .
  • Cell line variability: HEK293 vs. CHO cells may express differing receptor conformations.
  • Statistical validation: Use of Schild regression analysis and outlier detection (e.g., Grubbs’ test) to confirm data reproducibility .

Q. What strategies optimize this compound’s pharmacokinetic (PK) profile for in vivo neuroinflammation imaging?

  • Answer:

  • Isotopic labeling: Incorporation of ¹¹C (for PET) or ¹⁸F (longer half-life) at the methoxy or acetyl group, as demonstrated in RS-016 and RS-126 .
  • Solubility enhancement: Co-solvents (e.g., cyclodextrins) or prodrug approaches (esterification of the carboxamide) .
  • Tissue specificity: Autoradiography in rat spleen (high CB2 expression) confirms target engagement, with ~78% specific binding .

Q. How do molecular modeling studies inform the design of Axl kinase inhibitors based on this scaffold?

  • Answer:

  • Docking simulations: The 4-oxo-quinoline core forms hydrogen bonds with Axl’s Met623 and Tyr779, while the N-phenyl group occupies a hydrophobic pocket .
  • SAR-driven modifications: Introduction of electron-withdrawing groups (e.g., fluoro) at position 8 improves potency (e.g., compound 9im: Axl IC₅₀ = 4.0 nM) .
  • Selectivity screening: Profiling against 403 kinases ensures minimal off-target effects (e.g., VEGFR2 IC₅₀ > 1 µM) .

Data Contradiction Analysis

Q. Why do some derivatives exhibit agonist activity at CB2 receptors while others show antagonist profiles?

  • Answer: Functional outcomes depend on:

  • Substituent flexibility: Bulky groups (e.g., adamantyl in RS-016) stabilize active receptor conformations (agonist), whereas shorter chains may block G-protein coupling (antagonist) .
  • Assay design: GTPγS binding (measures G-protein activation) vs. cAMP inhibition (downstream signaling). RS-016 acts as a full agonist in GTPγS but shows partial efficacy in cAMP assays .

Methodological Recommendations

Application Technique Key Reference
Structural Analysis X-ray crystallography (SHELX refinement)
Binding Affinity Radioligand displacement (³H-CP55,940)
Functional Activity GTPγS binding assay (EC₅₀ determination)
In Vivo Imaging PET/MRI with ¹¹C/¹⁸F-labeled analogs
Selectivity Profiling Kinase panel screening (Eurofins)

Key Structural Modifications and Outcomes

Derivative Modification Activity Reference
RS-016 N-(1-adamantyl) substituentCB2 Kᵢ = 0.7 nM; 10,000× selectivity
9im 8-Fluoro substitutionAxl IC₅₀ = 4.0 nM; in vivo metastasis inhibition
Compound 30 Aromatic/hydrophobic interactionsCB2 agonist (GTPγS EC₅₀ = 12 nM)

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